molecular formula C12H14O4S B1299871 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid CAS No. 505071-93-2

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid

Cat. No.: B1299871
CAS No.: 505071-93-2
M. Wt: 254.3 g/mol
InChI Key: BBUHEORSHLSIJA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid is an organic compound with the molecular formula C14H18O4S It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a benzenesulfonyl group substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid typically involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by sulfonation of 3,4-dimethylbenzene with chlorosulfonic acid.

    Cyclopropanation: The benzenesulfonyl chloride is then reacted with cyclopropane carboxylic acid under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzenesulfonyl-cyclopropane-carboxylic acids.

Scientific Research Applications

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.

    1-(3,4-Dimethyl-benzenesulfonyl)-cyclohexanecarboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-8-3-4-10(7-9(8)2)17(15,16)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUHEORSHLSIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357167
Record name 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505071-93-2
Record name Cyclopropanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505071-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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